1-Methylpentyl methacrylate

Description

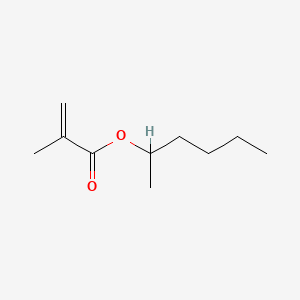

1-Methylpentyl methacrylate is a methacrylate ester characterized by a branched pentyl chain (1-methylpentyl group) attached to the methacryloyloxy moiety. This structural feature imparts distinct physicochemical properties, such as enhanced hydrophobicity and flexibility, compared to shorter-chain methacrylates like methyl methacrylate (MMA) . The compound is primarily used in polymer synthesis, where its long alkyl chain contributes to reduced glass transition temperatures (Tg) and improved solubility in non-polar solvents.

Properties

CAS No. |

94159-13-4 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

hexan-2-yl 2-methylprop-2-enoate |

InChI |

InChI=1S/C10H18O2/c1-5-6-7-9(4)12-10(11)8(2)3/h9H,2,5-7H2,1,3-4H3 |

InChI Key |

USPLKTKSLPLUJG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)OC(=O)C(=C)C |

Origin of Product |

United States |

Preparation Methods

1-Methylpentyl methacrylate can be synthesized through several methods. One common synthetic route involves the esterification of methacrylic acid with 1-methylpentanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion. Industrial production methods often involve the use of acetone cyanohydrin as a precursor, which is converted to methacrylic acid and then esterified with 1-methylpentanol .

Chemical Reactions Analysis

1-Methylpentyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form poly(this compound), which is used in coatings, adhesives, and other applications.

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to produce methacrylic acid and 1-methylpentanol.

Transesterification: It can react with other alcohols to form different methacrylate esters. Common reagents used in these reactions include acids, bases, and alcohols.

Scientific Research Applications

Chemical Properties and Polymerization

1-Methylpentyl methacrylate is characterized by its ability to undergo polymerization, forming high molecular weight polymers. The compound can be utilized in both homopolymer and copolymer formations, which significantly broadens its application potential. The polymerization process typically involves free-radical mechanisms that can be initiated thermally or photochemically, leading to a variety of polymer architectures with tailored properties.

Material Science Applications

- Acrylic Sheets and Glazing : this compound is used to produce polymethyl methacrylate (PMMA), known for its excellent optical clarity and UV stability. PMMA is widely utilized in safety glazing, shatterproof glass replacements, and outdoor lighting fixtures due to its durability and aesthetic qualities .

- Coatings and Adhesives : The compound serves as a comonomer in various coatings, enhancing properties such as weather resistance and adhesion strength. It is particularly valuable in exterior paints, industrial finishes, and sealants .

- Impact Modifiers : In combination with styrene and butadiene, this compound contributes to the formulation of Methyl Methacrylate-Butadiene-Styrene (MBS) resins, which are employed as impact modifiers for rigid PVC applications .

Biomedical Applications

- Dental Prosthetics : this compound is integral to the fabrication of dental prosthetics. It is combined with other components to create materials that are biocompatible and exhibit favorable mechanical properties for artificial teeth and orthodontic appliances .

- Bone Cements : The compound is also used in surgical bone cements, where it provides the necessary mechanical strength and stability required for orthopedic applications .

Advanced Technology Applications

- Nanotechnology : Recent advancements have highlighted the use of PMMA-based copolymers in nanotechnology applications. These materials are being explored for their unique mechanical properties and potential use in flexible electronics due to their high transparency and impact resistance .

- Optical Devices : The optical clarity of polymers derived from this compound makes them suitable for lenses in various devices, including automotive lighting systems and optical sensors .

Data Table of Applications

| Application Area | Specific Uses | Properties Enhanced |

|---|---|---|

| Material Science | Acrylic sheets, safety glazing | Optical clarity, UV stability |

| Coatings | Exterior paints, industrial finishes | Weather resistance |

| Biomedical | Dental prosthetics, bone cements | Biocompatibility |

| Advanced Technology | Nanotechnology applications | Flexibility, mechanical strength |

Case Study 1: Dental Applications

A study highlighted the effectiveness of this compound in creating dental prosthetics that exhibit minimal polymerization shrinkage. This property ensures a better fit for patients compared to traditional materials .

Case Study 2: Impact Modifiers in PVC

Research demonstrated that incorporating this compound into PVC formulations significantly improved impact resistance without compromising clarity or processing characteristics. This has led to broader applications in packaging and construction materials .

Mechanism of Action

The mechanism of action of 1-methylpentyl methacrylate primarily involves its polymerization to form long-chain polymers. The methacrylate group undergoes free radical polymerization, initiated by heat, light, or chemical initiators. The resulting polymers have unique mechanical and chemical properties, making them suitable for various applications. The molecular targets and pathways involved in its action include the formation of covalent bonds between monomer units, leading to the creation of high-molecular-weight polymers .

Comparison with Similar Compounds

Alkyl Chain Length and Flexibility

- Methyl Methacrylate (MMA) : The shortest alkyl chain (methyl group) results in high Tg (~105°C) and rigid polymers (e.g., PMMA). Applications include optical lenses and automotive coatings .

- Butyl Methacrylate : A linear C4 chain lowers Tg (~20°C), increasing flexibility. Used in latex paints and adhesives .

- 1-Methylpentyl Methacrylate : The branched C6 chain further reduces Tg (estimated <0°C) and enhances hydrophobicity, making it suitable for elastomers and pressure-sensitive adhesives .

Table 1: Impact of Alkyl Chain on Polymer Properties

| Compound | Alkyl Group | Tg (°C) | Key Applications |

|---|---|---|---|

| Methyl Methacrylate | Methyl | 105 | PMMA plastics, coatings |

| Butyl Methacrylate | n-Butyl | 20 | Latex paints, adhesives |

| This compound | 1-Methylpentyl | <0* | Flexible polymers, sealants |

Fluorinated Methacrylates

- 1H,1H,5H-Octafluoropentyl Methacrylate : Contains eight fluorine atoms, increasing molecular weight (300.15 g/mol) and chemical resistance. Used in waterproof coatings and angiogenic biomaterials (promotes tube formation in endothelial cells at ≤25 µM) .

- This compound : Lacks fluorine, offering lower density and cost but reduced chemical inertness. Preferable for applications requiring flexibility over extreme durability .

Table 2: Fluorinated vs. Non-Fluorinated Methacrylates

| Compound | Fluorine Atoms | Molecular Weight (g/mol) | Unique Property |

|---|---|---|---|

| 1H,1H,5H-Octafluoropentyl Methacrylate | 8 | 300.15 | High chemical resistance |

| This compound | 0 | ~170* | Flexibility, cost-effectiveness |

*Approximate value based on structural similarity .

Reactivity and Polymerization

- MMA : Rapid polymerization via radical initiators; forms brittle polymers unless copolymerized .

- 1-Isopropylcyclohexyl Methacrylate : Bulky cyclohexyl group slows polymerization kinetics but increases thermal stability (Tg ~120°C). Used in high-temperature resins .

- This compound : Moderate reactivity balances processability and mechanical properties. Ideal for UV-curable inks and elastomers .

Biological Activity

1-Methylpentyl methacrylate (1-MPMA) is a methacrylate compound used primarily in the synthesis of polymers and copolymers for various applications, including coatings, adhesives, and dental materials. Understanding its biological activity is crucial for assessing its safety and efficacy in biomedical applications.

1-MPMA is characterized by its methacrylate functional group, which allows for polymerization. The synthesis of 1-MPMA typically involves the reaction of methacrylic acid with 1-methylpentanol under acidic conditions. This process yields a compound that can participate in free radical polymerization, leading to the formation of poly(1-MPMA) and other copolymers.

Biological Activity Overview

The biological activity of 1-MPMA has been investigated in various studies, focusing on its cytotoxicity, antimicrobial properties, and biocompatibility. These aspects are particularly relevant in the context of its use in medical devices and dental applications.

Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the effects of 1-MPMA on different cell lines. For instance, studies utilizing MTT assays demonstrated that high concentrations of 1-MPMA can lead to significant cell death in fibroblast and epithelial cell lines. The results indicated a dose-dependent response, where lower concentrations exhibited minimal cytotoxic effects, while higher concentrations (above 100 µM) resulted in reduced cell viability .

Antimicrobial Properties

The antimicrobial activity of 1-MPMA has been explored through its incorporation into polymer matrices. Research indicates that when combined with silver nanoparticles or other antimicrobial agents, 1-MPMA-based polymers exhibit enhanced antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. For example, a study reported that PMMA composites enriched with 1-MPMA showed a significant reduction in bacterial adhesion and biofilm formation compared to control samples .

Case Studies

Several case studies highlight the practical applications of 1-MPMA in medical settings:

- Dental Applications : A clinical trial assessed the use of 1-MPMA in dental resins. The findings suggested that resins containing 1-MPMA demonstrated improved mechanical properties and reduced bacterial colonization compared to traditional materials .

- Wound Dressings : Another study examined the incorporation of 1-MPMA into hydrogel dressings. The results indicated that these dressings not only provided a moist healing environment but also exhibited antimicrobial activity against Candida albicans, making them suitable for treating infected wounds .

Research Findings

Research findings on the biological activity of 1-MPMA can be summarized as follows:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.